Foslinanib sodium

Overview

Description

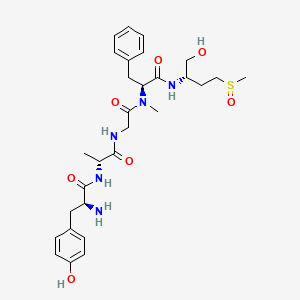

Foslinanib, also known as TRX-818 or CVM-1118, is an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry (VM) activities . It is under investigation in clinical trials for the treatment of advanced neuroendocrine tumors . It is a new synthetic small molecule with strong anti-cancer activity, high safety margin, and multiple mechanisms of actions in targeting cancer-specific factors .

Synthesis Analysis

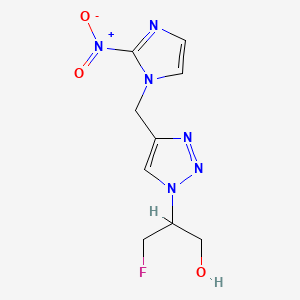

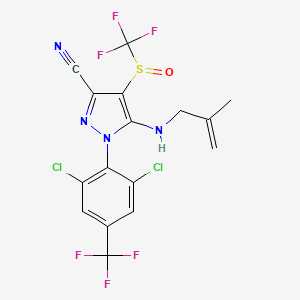

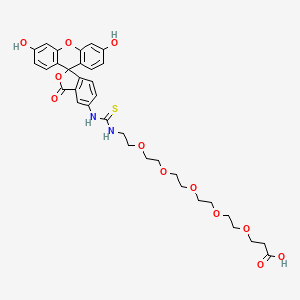

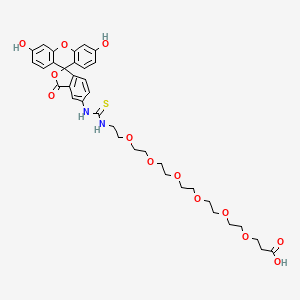

Foslinanib is a phosphoric ester compound selected from 2-phenyl-4-quinolone derivatives . In humans and animal species, Foslinanib is rapidly and completely metabolized via dephosphorylation to form CVM-1125 following either intravenous or oral administration .Molecular Structure Analysis

The molecular formula of Foslinanib is C16H13FNO6P . The average molecular weight is 365.253 . The IUPAC name is { [2- (3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl]oxy}phosphonic acid .Chemical Reactions Analysis

The major active metabolite of Foslinanib, CVM-1125, exhibits growth inhibitory and cytotoxic effects at the nanomolar range . CVM-1125 inhibits cell proliferation and induces apoptosis in human melanoma cells .Physical And Chemical Properties Analysis

The molecular formula of Foslinanib sodium is C16H11FNNa2O6P and the molecular weight is 409.21 .Scientific Research Applications

1. Antiviral Applications in Ophthalmology

Foslinanib sodium, particularly in its benzathine foscarnet form, has been evaluated for potential use in treating cytomegalovirus retinitis. This condition often necessitates frequent intravitreal injections, which can lead to various ocular complications. The development of benzathine foscarnet microcrystals aims to offer a long-acting, intravitreally injectable solid form of foscarnet, potentially reducing the frequency of treatments required (Wang et al., 2019).

2. Gynecological Applications

A study explored the clinical significance of foscarnet sodium combined with cervical conization for the treatment of cervical intraepithelial neoplasia with human papilloma virus (HPV) infection. This research focused on assessing the effectiveness of foscarnet sodium in increasing HPV negative conversion rates in patients, thereby contributing to the treatment of high-grade CIN with high-risk HPV infection (Zhang et al., 2019).

3. Applications in Neurosurgery

Fluorescein sodium (FNa), a derivative of foscarnet sodium, has shown promise in vascular neurosurgery. It is used for fluorescent videoangiography procedures, allowing enhanced visualization of intravascular blood flow and enabling precise microsurgical manipulations. This application highlights its utility in various neurovascular scenarios, such as arteriovenous malformation surgery and aneurysm clipping (Zhao et al., 2019).

4. Potential in Treating Ulcerative Colitis

Feiyangchangweiyan capsule, which includes foscarnet sodium, has been studied for its protective effect against ulcerative colitis (UC). This research explored its potential mechanism, focusing on modulating the OSM/OSMR pathway and improving gut microbiota, thereby exerting a therapeutic effect on UC (Li et al., 2020).

Mechanism of Action

Target of Action

The primary target of Foslinanib Sodium is the TNF receptor associated protein 1 (TRAP1) . TRAP1 is a mitochondrial chaperone that plays a crucial role in regulating cellular processes such as metabolism and apoptosis .

Mode of Action

Foslinanib Sodium interacts with its target, TRAP1, by binding to it . This interaction leads to a reduction in the protein level of TRAP1 and impedes its downstream signaling .

Biochemical Pathways

The interaction of Foslinanib Sodium with TRAP1 affects several biochemical pathways. It leads to a reduction of cellular succinate levels and destabilization of HIF-1α, a transcription factor that plays a key role in cellular responses to hypoxia . These changes can influence various cellular processes, including cell proliferation and apoptosis .

Result of Action

The action of Foslinanib Sodium results in several molecular and cellular effects. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation . Additionally, Foslinanib Sodium prevents tumor cell vasculogenic mimicry (VM) by blocking the formation of vasculogenic-like tubular structures .

Future Directions

Foslinanib is currently in Phase I for Multiple Myeloma (Kahler Disease) and has a 75% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . It has demonstrated great therapeutic potential in cancers such as breast, ovarian, colon, neuroendocrine, and liver cancers .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Foslinanib sodium involves the reaction of 4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide with sodium hydroxide.", "Starting Materials": ["4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide", "Sodium hydroxide"], "Reaction": ["Dissolve 4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter and wash the precipitate with water", "Dry the product under vacuum to obtain Foslinanib sodium."] } | |

CAS RN |

1256037-58-7 |

Product Name |

Foslinanib sodium |

Molecular Formula |

C16H11FNNa2O5P |

Molecular Weight |

393.2177 |

IUPAC Name |

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate |

InChI |

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |

InChI Key |

ZRPWVAHVWBPHID-UHFFFAOYSA-L |

SMILES |

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

TRX818; TRX-818; TRX 818. TRX818 sodium; CVM1118; CVM1118; CVM-1118; Foslinanib sodium; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)